N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Properties
Molecular Formula |
C16H14N2O2S2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-16-14(3-2-5-17-16)15(19)18-8-13-7-12(10-22-13)11-4-6-20-9-11/h2-7,9-10H,8H2,1H3,(H,18,19) |
InChI Key |
WZEQPCZZKZKVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring, followed by further functionalization to introduce the furan and pyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form thiol and alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, thiols, alcohols, and various substituted pyridine derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in medicinal chemistry .
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in disease progression, leading to its therapeutic effects. For example, it may inhibit kinases or modulate estrogen receptors, contributing to its anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene, furan, and pyridine derivatives, such as:
Thiophene-based drugs: Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine.
Furan derivatives: Various furan-based compounds used in medicinal chemistry and material science.
Pyridine derivatives: Compounds like suprofen and articaine, which exhibit significant pharmacological properties.
Uniqueness
What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide apart is its unique combination of three different heterocyclic moieties, each contributing to its diverse chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in both research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
